molecular formula C11H13NO4 B3379169 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid CAS No. 1522373-21-2

3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid

Cat. No. B3379169
CAS RN: 1522373-21-2
M. Wt: 223.22 g/mol
InChI Key: CJNOKBVLGGIMFJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid” are not extensively detailed in the search results .

Scientific Research Applications

Saponification and Bioactivity

This compound has been used in saponification reactions . Saponification is a process that involves the conversion of fat, oil, or lipid, into soap and alcohol by the action of heat in the presence of aqueous alkali . The bioactivity of the compound is also of interest, although specific details are not provided .

Preparation of Drug Delivery Systems

The compound has been used in the preparation of drug delivery systems . Drug delivery systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents .

Synthetic Wool or Wool Substitutes

It has been used in the creation of synthetic wool or wool substitutes . Synthetic wool is designed to mimic the properties of natural wool and can be a cost-effective alternative .

Tissue Scaffolding

The compound has been used in the development of tissue scaffolding . Tissue scaffolds provide a framework for the formation of new viable tissue in medical procedures .

Dipeptide Synthesis

The compound has been used as a starting material in dipeptide synthesis . Dipeptides are a type of peptide that consists of two amino acid residues .

Chiral Separation

An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 S)-TBMP)) from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 R)-TBMP), an important intermediate for the anti-HCV drug Velpatasvir, was developed for the first time .

Safety and Hazards

The safety information available indicates that “3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid” may pose certain hazards. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-5-4-6-12-8(7)9(13)14/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNOKBVLGGIMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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